Ethyl 3-Fluoroindole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQGDSICMDTBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Ethyl 3 Fluoroindole 2 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core
The indole nucleus is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The position of electrophilic substitution on the indole ring is directed by the existing substituents. In ethyl 3-fluoroindole-2-carboxylate, the C-2 ethyl carboxylate group is electron-withdrawing, which deactivates the pyrrole (B145914) ring towards electrophilic attack. Conversely, the nitrogen lone pair provides significant electron donation to the pyrrole ring. The C-3 fluorine atom exerts a dual electronic effect: it is electron-withdrawing through its inductive effect and electron-donating via its mesomeric effect.
Typically, electrophilic substitution on the indole ring occurs preferentially at the C-3 position. However, with the C-3 position already substituted, electrophilic attack is directed to the benzene (B151609) ring portion of the molecule. The specific position of substitution on the benzene ring (C-4, C-5, C-6, or C-7) will be influenced by the interplay of the electronic effects of the substituents on the pyrrole ring. While specific studies on this compound are limited, related studies on substituted indoles provide insights into the expected reactivity.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Substitution on the benzene ring, likely at the C-5 or C-6 position. |
| Halogenation | Br₂/AcOH or NBS/CH₂Cl₂ | Bromination on the benzene ring, with regioselectivity dependent on conditions. |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | Acylation on the benzene ring, typically at the C-5 or C-6 position. |
| Sulfonation | SO₃/Pyridine | Sulfonation on the benzene ring. |
This table presents expected outcomes based on the general reactivity of substituted indoles. Specific experimental validation for this compound is required.
Nucleophilic Substitution and Derivatization at the C-3 Fluorine Position
The fluorine atom at the C-3 position of this compound is a potential site for nucleophilic attack. As a vinylic fluoride, the C-F bond is generally strong and less reactive towards nucleophilic substitution than its heavier halogen counterparts. The electron-withdrawing nature of the adjacent C-2 ethyl carboxylate group can, however, activate the C-3 position towards nucleophilic aromatic substitution (SNAAr) type reactions.
The success of nucleophilic substitution at this position is highly dependent on the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles are generally more effective in displacing vinylic fluorides.
| Nucleophile | Reagents and Conditions | Expected Product |
| Thiolates | R-SNa / DMF, heat | Ethyl 3-(alkylthio)indole-2-carboxylate |
| Alkoxides | R-ONa / DMSO, heat | Ethyl 3-alkoxyindole-2-carboxylate |
| Amines | R₂NH / High temperature, pressure | Ethyl 3-(dialkylamino)indole-2-carboxylate |
| Cyanide | NaCN or KCN / DMSO, heat | Ethyl 3-cyanoindole-2-carboxylate |
This table outlines plausible nucleophilic substitution reactions. The reactivity of the C-3 fluorine in this compound towards these nucleophiles requires experimental verification.
Chemical Modifications of the Ethyl Carboxylate Moiety
The ethyl carboxylate group at the C-2 position is a versatile handle for further chemical modifications. Standard ester transformations can be applied to this moiety, generally without affecting the 3-fluoroindole core, provided that appropriate reaction conditions are chosen.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, for instance with aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, is a common method.
Amidation: The ester can be converted to a variety of amides by reaction with primary or secondary amines. This transformation can be achieved directly by heating the ester with the amine, or more efficiently by first converting the ester to the more reactive acyl chloride or by using coupling agents.
Reduction: The ester can be reduced to the corresponding primary alcohol, (3-fluoro-1H-indol-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are typically required for this transformation.
Transesterification: Treatment of the ethyl ester with a different alcohol in the presence of an acid or base catalyst can lead to the corresponding new ester. For example, reaction with methanol (B129727) and a catalytic amount of sodium methoxide (B1231860) would yield mthis compound. mdpi.com
N-Alkylation and N-Functionalization of the Indole Nitrogen Atom
The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized. N-alkylation and N-acylation are common transformations that can alter the electronic properties and steric environment of the indole nucleus, which can in turn influence the reactivity of other positions on the ring.
Studies on the related ethyl indole-2-carboxylate (B1230498) have shown that N-alkylation can be successfully achieved using various alkylating agents in the presence of a base. mdpi.com For instance, reaction with an alkyl halide (e.g., benzyl (B1604629) bromide or allyl bromide) in the presence of a base like potassium hydroxide in acetone (B3395972) leads to the corresponding N-alkylated product in good yield. mdpi.com
| Reaction Type | Reagents and Conditions | Product |
| N-Alkylation | R-X (e.g., Benzyl bromide), KOH / Acetone | Ethyl 1-alkyl-3-fluoroindole-2-carboxylate |
| N-Acylation | Acyl chloride or anhydride, Pyridine or other base | Ethyl 1-acyl-3-fluoroindole-2-carboxylate |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base | Ethyl 3-fluoro-1-(sulfonyl)indole-2-carboxylate |
| Michael Addition | α,β-Unsaturated carbonyl or nitrile, Base | N-functionalized indole derivative |
Cascade Reactions and Annulation Strategies Involving this compound
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for the rapid construction of complex molecular architectures. While specific cascade reactions starting from this compound are not extensively documented, the inherent reactivity of the indole nucleus and its functional groups suggests its potential as a substrate in such transformations.
For instance, the indole C-4 position could potentially participate in intramolecular cyclization reactions with a suitably positioned side chain attached to the indole nitrogen or the C-2 or C-3 positions. Annulation strategies could involve the construction of a new ring fused to the indole core. Iridium-catalyzed C-H activation has been used to synthesize multifunctional indole derivatives in cascade reactions. nih.gov
Oxidative and Reductive Transformations of the Indole System
The indole ring system can undergo both oxidative and reductive transformations. The outcome of these reactions is highly dependent on the reagents and conditions employed.
Oxidation: Oxidation of indoles can lead to a variety of products, including oxindoles, isatins, or ring-opened products. The presence of the electron-withdrawing groups in this compound would likely make the indole ring less susceptible to oxidation compared to unsubstituted indole. However, strong oxidizing agents could still effect transformation.
Reduction: Catalytic hydrogenation of the indole ring is a common method for the synthesis of indolines. Under typical hydrogenation conditions (e.g., H₂, Pd/C), the benzene ring of the indole is usually reduced. Selective reduction of the pyrrole ring can be more challenging. The ethyl carboxylate group may also be reduced under certain hydrogenation conditions.
Spectroscopic and Structural Elucidation of Ethyl 3 Fluoroindole 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 3-Fluoroindole-2-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural verification.
¹H NMR (Proton NMR) provides information on the number, environment, and coupling of hydrogen atoms. In the ¹H NMR spectrum of this compound, the ethyl ester group would be identifiable by a characteristic triplet and quartet pattern. The protons of the aromatic benzene (B151609) ring portion of the indole (B1671886) core would appear as a series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The indole N-H proton would present as a broad singlet, its chemical shift being sensitive to solvent and concentration. Unlike the parent ethyl indole-2-carboxylate (B1230498) which shows a signal for the H3 proton clockss.org, this signal would be absent in the 3-fluoro derivative.
¹³C NMR (Carbon-13 NMR) maps the carbon skeleton of the molecule. The spectrum would show distinct signals for the ethyl ester carbons, with the carbonyl carbon appearing significantly downfield (around δ 160-165 ppm). The eight carbons of the indole core would also have characteristic chemical shifts. The most notable feature would be the signal for the C3 carbon, which would appear as a doublet due to coupling with the directly attached fluorine atom (¹J-CF). The magnitude of this coupling constant is typically large, in the range of 200-250 Hz. The presence of the fluorine atom also induces smaller couplings (²J-CF, ³J-CF) with neighboring carbons, which can aid in signal assignment.
¹⁹F NMR (Fluorine-19 NMR) is highly specific for the fluorine atom. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive. The spectrum of this compound would show a single resonance for the fluorine atom at the C3 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would exhibit coupling to nearby protons, particularly the H4 proton on the adjacent carbon, providing further confirmation of its position.
Table 1: Predicted NMR Data for this compound Note: Data are predicted based on known values for similar fluorinated indole structures and general substituent effects. Actual experimental values may vary.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | N-H | ~9.0 - 9.5 | br s |
| H4, H7 | ~7.5 - 7.8 | m | |
| H5, H6 | ~7.1 - 7.4 | m | |
| -OCH₂CH₃ | ~4.4 | q, J ≈ 7.1 | |
| -OCH₂CH₃ | ~1.4 | t, J ≈ 7.1 | |
| ¹³C | C=O | ~161 | d, ³J-CF ≈ 5-10 Hz |
| C3 | ~145-150 | d, ¹J-CF ≈ 240 Hz | |
| C3a, C7a | ~125 - 135 | d | |
| C4, C5, C6, C7 | ~110 - 128 | d (due to C-F coupling) | |
| C2 | ~127 | d, ²J-CF ≈ 15-25 Hz | |
| -OCH₂CH₃ | ~62 | s | |
| -OCH₂CH₃ | ~14 | s | |
| ¹⁹F | 3-F | ~ -120 to -140 | m |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful technique for identifying the functional groups present in a compound. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its specific structural components.
Key characteristic absorption bands would include:
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the ester carbonyl (C=O) group. Its exact position can be influenced by conjugation with the indole ring.
C=C Stretches: Aromatic ring stretching vibrations for the indole core would be found in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching of the ester group would produce a strong band between 1100 and 1300 cm⁻¹.
C-F Stretch: A strong absorption band characteristic of the C-F bond stretch is expected in the 1000-1100 cm⁻¹ region. This band would be a key indicator of successful fluorination.
Table 2: Characteristic IR Absorption Bands for this compound Note: Frequencies are approximate and based on typical ranges for the specified functional groups. mdpi.comnist.gov
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Indole N-H | 3300 - 3400 | Medium, Sharp |
| C-H Stretch (Aromatic) | Indole Ring | 3050 - 3150 | Medium |
| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2980 | Medium |
| C=O Stretch | Ester | 1700 - 1720 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
| C-F Stretch | Aryl Fluoride | 1000 - 1100 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₀FNO₂), the exact mass can be calculated and compared to the experimentally measured value to confirm its composition.
The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 208.0774 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), providing strong evidence for the molecular formula.
In addition to the molecular ion, mass spectrometry can reveal information about the molecule's structure through its fragmentation pattern. Common fragmentation pathways for indole esters include the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality. The presence of the fluorine atom would also influence fragmentation, and fragments containing fluorine would be readily identifiable by their characteristic mass.
Table 3: HRMS Data for this compound
| Ion | Formula | Calculated Mass (m/z) | Expected Experimental Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₁FNO₂⁺ | 208.0774 | ~208.0774 ± 0.0005 |
| [M+Na]⁺ | C₁₁H₁₀FNNaO₂⁺ | 230.0593 | ~230.0593 ± 0.0005 |
X-ray Crystallography for Solid-State Molecular Geometry and Substituent Positions
While NMR, IR, and MS provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography offers the most definitive proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and torsional angles.
In the crystallographic analysis of indole derivatives, particularly those containing substituents, structural disorder can be a common issue. acs.orgnih.gov Disorder refers to a situation where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. For halogenated indoles, this can manifest as orientational disorder, where the entire molecule is flipped. nih.gov For instance, indole itself can exhibit a 180° flip disorder within its crystal structure. nih.gov
Resolving such disorder is critical for an accurate structural model. The primary methodology involves:
Identification: Disorder is often first suspected from unusually large or misshapen thermal ellipsoids (anisotropic displacement parameters) or from chemically unreasonable bond lengths and angles in the initial refinement.
Modeling: The disordered component is modeled as two or more separate parts, each with a specific orientation. The occupancy of each part is refined, with the sum constrained to equal one. For a two-site disorder, this would be represented by occupancies of 'x' and '1-x'.
Restraints and Constraints: To maintain chemical sensibility, geometric restraints (e.g., similar bond lengths for the disordered components) or rigid body restraints (treating a disordered group like a phenyl ring as a fixed hexagon) are often applied during refinement.
Crystal twinning is another potential complication in X-ray crystallography, where two or more separate crystal domains are intergrown in a specific, symmetrical way. britannica.commit.edutulane.edu This results in a diffraction pattern that is a superposition of the patterns from each domain, which can complicate structure solution and refinement. mit.edu
Strategies for addressing twinning include:
Detection: Twinning can be suspected if the apparent crystal symmetry is higher than the true symmetry, or from statistical analyses of the reflection intensity data. mit.edu Software programs can analyze the data for potential twin laws.
Data Processing: Depending on the type of twinning (e.g., merohedral, where lattices perfectly overlap, or non-merohedral, where they partially overlap), specific strategies are needed during data integration and scaling. researchgate.net
Refinement: Modern crystallographic refinement software can account for twinning. The structure is refined against a model that includes the twin law and the fractional contribution of each twin domain (the twin fraction). This allows for the deconvolution of the superimposed intensities and leads to an accurate final structure. mit.edu
Integrated Spectroscopic Analysis for Comprehensive Structural Assignment
While each analytical technique provides valuable data, the true power in structural elucidation comes from their integrated use. For this compound, the combination of these methods provides a comprehensive and unambiguous assignment of its structure.
The process begins with HRMS, which confirms the correct elemental composition. IR spectroscopy then identifies the key functional groups (N-H, C=O, C-F), confirming the presence of the core structural components. Subsequently, NMR spectroscopy provides the detailed atomic connectivity. ¹H and ¹³C NMR map out the carbon-hydrogen framework, while crucial C-F and H-F couplings, along with the specific signal in the ¹⁹F NMR spectrum, pinpoint the location of the fluorine atom at the C3 position. Finally, X-ray crystallography, if successful, provides the ultimate confirmation in the solid state, visualizing the precise 3D arrangement of all atoms and confirming the stereochemical and regiochemical assignments made by NMR. Any complexities like disorder or twinning encountered during crystallographic analysis are resolved using specialized modeling techniques, ensuring the final structure is accurate and reliable. Together, these methods leave no ambiguity as to the identity of this compound.
Computational Chemistry and Theoretical Investigations of Ethyl 3 Fluoroindole 2 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometric properties of molecules like Ethyl 3-Fluoroindole-2-carboxylate. By approximating the electron density of the molecule, DFT calculations can determine its lowest energy conformation, or optimized geometry. These calculations typically employ functionals like B3LYP combined with a basis set such as 6-31G(d) to provide a balance between accuracy and computational cost.
The electronic structure analysis derived from DFT provides insights into the distribution of electrons, molecular orbitals, and electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the calculated charge distribution would likely show a negative partial charge on the fluorine and oxygen atoms and a positive partial charge on the adjacent carbons and the indole (B1671886) nitrogen's hydrogen.
Table 1: Predicted Optimized Geometry Parameters for this compound using DFT
| Parameter | Atom Pair/Trio | Predicted Value |
| Bond Length | C2-C3 | ~1.38 Å |
| C3-F | ~1.36 Å | |
| C2-C(O)O | ~1.48 Å | |
| C=O | ~1.22 Å | |
| Bond Angle | C(O)-C2-C3 | ~129° |
| F-C3-C2 | ~118° | |
| N1-C2-C(O)O | ~125° | |
| Dihedral Angle | N1-C2-C(O)-O | ~180° (for planarity) |
Note: These values are illustrative and based on typical findings for similar structures. Actual values would be derived from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and localization of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, conversely, is likely to be distributed over the electron-withdrawing ethyl carboxylate group and the C2-C3 bond, influenced by the electronegative fluorine atom.
Table 2: Illustrative Frontier Molecular Orbital Data
| Parameter | Description | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
Note: These values are hypothetical and serve to illustrate the concept. The actual energies would be determined by quantum chemical calculations.
Conformational Analysis and Molecular Stability Studies
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative stabilities. For this compound, the primary sources of conformational flexibility are the rotation around the single bonds associated with the ethyl carboxylate substituent. Specifically, these are the C2-C(carbonyl) bond and the C-O bond of the ethyl group.
Computational methods can systematically rotate these bonds and calculate the corresponding energy to generate a potential energy surface. The minima on this surface correspond to stable conformers. It is generally expected that the most stable conformer will have the carbonyl group oriented away from the indole nitrogen to minimize steric hindrance. Furthermore, the planarity between the carboxylate group and the indole ring is often favored to maximize π-conjugation, though this can be influenced by steric clashes. The fluorine atom at C3 is not expected to introduce significant new rotational barriers but will influence the electronic environment, which can subtly affect conformational preferences. Understanding the dominant conformations is essential, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological receptors. nih.gov
Molecular Dynamics Simulations for Solvation Effects and Conformational Landscape
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, making them ideal for studying solvation effects and exploring the full conformational landscape. researchgate.net In an MD simulation, the molecule is placed in a simulated box of solvent (e.g., water), and the movements of all atoms are calculated over time based on a force field that describes the inter- and intramolecular forces.
For this compound, an MD simulation in an aqueous environment would reveal how water molecules arrange around the solute and form hydrogen bonds, particularly with the indole N-H group and the carbonyl oxygen. This solvation shell can influence the stability of different conformers. The simulation would also capture the transitions between different rotational states of the ethyl carboxylate group, providing a more realistic picture of the molecule's flexibility and dominant shapes in solution compared to the static picture from simple conformational analysis. researchgate.net This information is critical for understanding its solubility and how it might behave in a biological medium.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Indole-2-carboxylates
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like fluorinated indole-2-carboxylates, a QSAR model could be developed to predict their activity as, for example, enzyme inhibitors. nih.govresearchgate.net
To build a QSAR model, a set of known active compounds (a training set) is used. For each compound, a variety of molecular descriptors are calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). A statistical method, such as multiple linear regression, is then used to create a mathematical equation that relates a combination of these descriptors to the observed biological activity. The resulting model can then be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent compounds. The inclusion of fluorine would be captured by descriptors related to electronegativity and halogen bond potential.
Table 3: Example Descriptors for a QSAR Model of Fluorinated Indole-2-carboxylates
| Descriptor Type | Example Descriptor | Description |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |
| Steric | Molecular Weight | The mass of the molecule. |
| Topological | Wiener Index | A distance-based index of molecular branching. |
| Quantum-Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electrophilicity. |
| Hydrophobicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
Molecular Docking Studies to Predict Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a specific protein target. nih.govnih.gov This method is crucial in drug discovery for understanding how a potential drug molecule like this compound might interact with a biological receptor at the atomic level.
The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to evaluate the fitness of numerous possible poses. The scoring function estimates the binding affinity by considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, key interactions could include:
Hydrogen bonding from the indole N-H group (as a donor) and the carbonyl oxygen (as an acceptor).
Hydrophobic interactions involving the indole ring system.
Halogen bonding , where the C3-fluorine atom can act as a weak Lewis base, interacting with electrophilic sites in the protein pocket.
Docking studies can reveal key amino acid residues involved in the binding and provide a rationale for the molecule's biological activity, guiding further structural modifications to improve potency and selectivity. nih.gov
Table 4: Hypothetical Docking Interactions for this compound in an Enzyme Active Site
| Interaction Type | Molecular Group | Potential Interacting Residue |
| Hydrogen Bond (Donor) | Indole N-H | Aspartate, Glutamate |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Threonine, Lysine |
| π-π Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Ethyl Group | Leucine, Valine, Isoleucine |
| Halogen Bond | C3-Fluorine | Backbone Carbonyl Oxygen |
Theoretical Exploration of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to explore the detailed mechanisms of chemical reactions. For reactions involving this compound, such as N-alkylation or hydrolysis of the ester, theoretical methods can be used to map the entire reaction pathway. mdpi.com
This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. These studies can clarify whether a reaction proceeds through a concerted (one-step) or stepwise mechanism. For instance, a theoretical study of the hydrolysis of the ethyl ester could compare the activation energies for acid-catalyzed versus base-catalyzed pathways, providing insight into the reaction conditions required. Similarly, the mechanism of electrophilic substitution on the indole ring can be investigated to predict regioselectivity. researchgate.net
Applications in Advanced Organic Synthesis and Medicinal Chemistry Mechanistic and Target Focused
Ethyl 3-Fluoroindole-2-carboxylate as a Versatile Synthetic Building Block
This compound is a specialized chemical compound that has gained significant attention in pharmaceutical and chemical research. chemimpex.com Its structure, which incorporates a fluorine atom, enhances its biological activity, making it a valuable building block for creating a wide range of bioactive molecules. chemimpex.com This versatile compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel drugs for oncology and neurology. chemimpex.com
The indole (B1671886) scaffold is a core component of many natural products and pharmacologically active compounds. mdpi.com this compound, and its non-fluorinated parent compound ethyl indole-2-carboxylate (B1230498), serve as foundational materials for a multitude of synthetic pathways. chemimpex.commdpi.com The presence of the fluorine atom at the 3-position can significantly alter the electronic properties and metabolic stability of the resulting molecules, making it a desirable feature in drug design.
This compound is a key reactant in the preparation of numerous classes of therapeutic agents, including:
Antitumor Agents : It is used as a starting material for creating compounds that inhibit cancer cell growth. sigmaaldrich.comscbt.com
Antihyperlipidemic Agents : It serves as a precursor for molecules designed to lower lipid levels in the blood. sigmaaldrich.com
Factor Xa Inhibitors : It is employed in the synthesis of anticoagulants that target Factor Xa in the blood coagulation cascade. sigmaaldrich.com
Antiarrhythmic Agents : It is a building block for potential drugs to treat irregular heartbeats. sigmaaldrich.com
Enzyme Inhibitors : It is used to prepare inhibitors of cytosolic phospholipase A2, thromboxane (B8750289) receptor antagonists, and thromboxane synthase inhibitors. sigmaaldrich.com
Hepatitis B Virus (HBV) Drug Candidates : The related scaffold, ethyl 3-fluoro-1-H-pyrrole-2-carboxylate, is a key fragment for potent drug candidates targeting the Hepatitis B virus. researchgate.net
The chemical reactivity of this compound makes it an excellent starting point for constructing more elaborate heterocyclic structures. The indole nucleus can be modified at several positions, allowing chemists to build complex molecular architectures. For instance, the nitrogen of the indole ring can be alkylated under specific conditions, leading to N-alkylated indole-2-carboxylates. mdpi.com These intermediates can then undergo further reactions, such as hydrolysis to the corresponding carboxylic acids or hydrazinolysis to form carbohydrazides, which are themselves versatile synthons for building other heterocyclic rings like thiazoles. mdpi.com
The C3 position, adjacent to the fluorine atom, is also a site for synthetic elaboration. Friedel-Crafts acylation can introduce various acyl groups, which can then be reduced to yield C3-alkylated indole-2-carboxylates. nih.govacs.org These modifications are crucial for tuning the biological activity of the final compounds, as seen in the development of allosteric modulators for cannabinoid receptors. nih.govacs.org
In the field of drug discovery, this compound is a valuable scaffold for developing lead compounds. Its utility is particularly noted in oncology and neurology, where indole derivatives have shown significant therapeutic promise. chemimpex.com The ability to use this compound as a precursor allows for the systematic exploration of new drug candidates with potentially improved effectiveness and selectivity. chemimpex.com
Its application in pharmaceutical development includes:
Neurological Disorders : It is a key intermediate in synthesizing novel antidepressants and antipsychotics, contributing to new therapeutic options for mental health conditions. chemimpex.com
Serotonin (B10506) Receptor Research : The scaffold is used in studies to understand the mechanisms of action of serotonin receptors, which is vital for understanding complex neurological pathways. chemimpex.com
Oncology : Derivatives have been developed as potent inhibitors of crucial cancer-related targets like EGFR, BRAF, and VEGFR-2. nih.govmdpi.comresearchgate.net
Biological Target Engagement and Mechanistic Insights of Derivatives
Derivatives of this compound have been designed and synthesized to interact with a wide array of biological targets, demonstrating diverse mechanisms of action from competitive enzyme inhibition to allosteric modulation of receptors.
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tryptophan metabolism and are considered important targets for cancer immunotherapy. sci-hub.senih.gov Overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the immune system and allows cancer cells to evade detection. sci-hub.se
Derivatives of indole-2-carboxylic acid have been developed as potent dual inhibitors of both IDO1 and TDO. sci-hub.senih.gov Molecular docking and dynamic simulations suggest that these inhibitors bind within the active sites of IDO1 and TDO. nih.gov For example, the potent inhibitor Epacadostat (INCB024360), an amidoxime (B1450833) derivative, is thought to function by disturbing the ligand delivery tunnel, which prevents oxygen and water from accessing the active site, and by hindering the movement of the substrate (tryptophan) and product (kynurenine) through the heme binding pocket. nih.gov Specific amino acid residues, such as L234 and R231 in IDO1, are crucial for its catalytic activity, and the binding of inhibitors can disrupt the hydrogen bond networks involving these residues, leading to the closure of the substrate channel. nih.gov
The inhibitory activity of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀).
| Compound | Substituent | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 9a-12 | 2'-fluoro-5'-bromo | 28.1 | 41.4 | sci-hub.se |
| 9a-14 | 3',4',5'-trimethoxyl | 22.2 | 23.3 | sci-hub.se |
| 9o-1 | 6-acetamido, 3',4'-difluoro | 1.17 | 1.55 | nih.gov |
Derivatives of this compound have demonstrated significant activity at various G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), often acting as antagonists, inhibitors, or allosteric modulators.
NMDA Receptors : Certain halogen-substituted indole-2-carboxylates act as potent competitive antagonists at the strychnine-insensitive glycine (B1666218) recognition site associated with the N-methyl-D-aspartate (NMDA) receptor complex. nih.govnih.gov The lead compound in one study, 2-carboxy-6-chloro-3-indoleacetic acid, was found to noncompetitively inhibit the binding of MK-801, a ligand for a different site on the receptor, suggesting it functions as a true antagonist at the glycine site. nih.gov These compounds are selective for the glycine site over other sites on the NMDA receptor complex. nih.gov
Cannabinoid (CB1) Receptors : Indole-2-carboxamide derivatives, such as 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)-phenethyl)-1H-indole-2-carboxamide (ORG27569), are well-characterized allosteric modulators of the cannabinoid type 1 (CB1) receptor. acs.orgnih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site. acs.org This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the binding and/or signaling of the natural ligand. acs.org For CB1, these indole derivatives often act as positive allosteric modulators of agonist binding (increasing it) while simultaneously acting as negative allosteric modulators of G-protein signaling (decreasing it). acs.orgnih.gov The degree of modulation is quantified by the binding affinity (K₈) and the cooperativity factor (α). An α value greater than 1 indicates positive cooperativity (enhanced orthosteric ligand binding). acs.org
| Compound | Key Structural Features | K₈ (nM) | Cooperativity (α) | Reference |
|---|---|---|---|---|
| 1 (ORG27569) | C3-ethyl, C5-chloro | - | 6.95 | nih.gov |
| 11a | C3-n-pentyl | - | 17.6 | nih.gov |
| 12d | C3-propyl, N-(4-(dimethylamino)phenethyl) | 259.3 | 24.5 | acs.org |
| 12f | C3-hexyl, N-(4-(dimethylamino)phenethyl) | 89.1 | - | acs.org |
Serotonin Receptors : Indole derivatives have been investigated as ligands for serotonin receptors, which are implicated in mood, anxiety, and cognition. nih.gov Studies on certain indole derivatives showed they bind to both 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Molecular docking revealed that these ligands can form hydrogen bonds with key residues in the receptor binding pocket, such as a bond between the indole NH group and the side chain of Threonine 3.37 in the 5-HT₂ₐ receptor. nih.gov
EGFR/BRAF : The epidermal growth factor receptor (EGFR) and the BRAF kinase are critical components of signaling pathways that drive cell proliferation, and mutations in these proteins are common in many cancers. nih.govmdpi.com Novel 5-substituted-indole-2-carboxamides have been developed as potent dual inhibitors of both EGFR and BRAF. nih.gov For example, a series of 5-chloro-indole-2-carboxylate derivatives showed significant antiproliferative activity, with the most potent compounds exhibiting IC₅₀ values in the nanomolar range against both wild-type EGFR and the mutated BRAF V600E. mdpi.comresearchgate.net Some derivatives also showed high selectivity for the drug-resistant EGFR T790M mutant over the wild-type. mdpi.com
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5i | EGFR | - | nih.gov |
| 5j | EGFR | - | nih.gov |
| 5g | CDK2 | 33 ± 04 | nih.gov |
| 3e | EGFR | 68 | mdpi.com |
| 3e | BRAF V600E | - | mdpi.com |
| 3b | EGFR T790M | 8.6 ± 2 | researchgate.net |
| Erlotinib (Reference) | EGFR | 80 | mdpi.com |
VEGFR-2 : Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.govnih.gov Indole-based compounds have been identified as potent VEGFR-2 inhibitors. researchgate.netnih.gov These molecules are designed to fit into the ATP-binding pocket of the kinase domain, preventing its activation and downstream signaling. mdpi.com The potency of these inhibitors is often comparable to or even exceeds that of established drugs like Sorafenib. nih.gov
| Compound | Key Structural Features | VEGFR-2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 11 | Piperazinylquinoxaline derivative | 0.19 | nih.gov |
| Compound 10b | 3-chloroquinoxaline derivative | - | nih.gov |
| Compound 67a | Indole-triazole-phenyl | 0.078 | nih.gov |
| Sorafenib (Reference) | - | 0.08 | nih.gov |
| Sunitinib (Reference) | - | 0.139 | nih.gov |
Modulation of Intracellular Signaling Pathways
Derivatives of fluoroindole-2-carboxylates have demonstrated the ability to modulate various intracellular signaling pathways critical in disease processes like inflammation, cell proliferation, and apoptosis.
Inflammation: Certain fluorinated indole derivatives have shown potential as anti-inflammatory agents. For instance, some compounds exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. One such derivative demonstrated higher COX-2 selectivity than the established drug celecoxib. researchgate.net
Cell Proliferation and Apoptosis: In the context of cancer, indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov These compounds have shown efficacy against various cancer cell lines, with some of the most potent derivatives inducing apoptosis. nih.gov The mechanism of action often involves the dual inhibition of key proteins in cell cycle regulation and signaling, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov
The process of apoptosis, or programmed cell death, is intricately regulated by a cascade of proteins. The induction of apoptosis by these indole derivatives is evidenced by their effects on key apoptotic markers:
Caspases: These are a family of protease enzymes that play an essential role in initiating and executing apoptosis. nih.govnih.gov Studies have shown that active indole derivatives can significantly increase the levels of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). nih.gov
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. Effective anticancer agents can shift this balance towards apoptosis by increasing Bax levels and decreasing Bcl-2 levels. nih.gov
Cytochrome C: The release of cytochrome C from the mitochondria into the cytoplasm is a key event in the intrinsic apoptotic pathway, leading to the activation of caspases. nih.gov
Structure-Activity Relationship (SAR) Studies of Fluoroindole-2-carboxylate Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For fluoroindole-2-carboxylate derivatives, these studies have provided valuable insights into optimizing their therapeutic potential.
Impact of Halogen Position and Electronic Substituent Effects on Biological Activity
The position and nature of halogen substituents on the indole ring significantly impact the biological activity of these compounds. The introduction of a fluorine atom, in particular, can modulate a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which in turn affects its pharmacokinetic profile and binding affinity to target proteins. researchgate.netrsc.org
Influence of C-3 and C-5 Substituents on Molecular Interactions and Efficacy
Modifications at the C-3 and C-5 positions of the indole ring have been shown to be critical for the biological efficacy of these derivatives.
C-3 Position: The introduction of substituents at the C-3 position of the indole-2-carboxamide moiety has been found to be important for antiproliferative activity. nih.gov For instance, the presence of a hydrogen atom at this position in some derivatives resulted in higher potency compared to those with methyl or ethyl groups. nih.gov
C-5 Position: The substituent at the C-5 position also plays a significant role. In a series of indole-2-carboxamide derivatives, those with a phenethyl moiety demonstrated greater potency against breast cancer cell lines, highlighting the importance of this group for antiproliferative action. nih.gov
Design Principles for Fluoroindole-2-carboxylate-Based Therapeutic Agents
The design of novel therapeutic agents based on the fluoroindole-2-carboxylate scaffold involves several key strategies aimed at optimizing their drug-like properties.
Bioisosteric Replacements and Fluorine's Influence on Ligand-Target Binding
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. cambridgemedchemconsulting.comnih.gov In the context of fluoroindole-2-carboxylate derivatives, this can involve replacing certain atoms or groups to improve efficacy, selectivity, or pharmacokinetic properties. nih.gov
The introduction of fluorine itself can be considered a bioisosteric replacement for hydrogen. cambridgemedchemconsulting.com This substitution can significantly influence ligand-target binding in several ways:
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. cambridgemedchemconsulting.com
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, potentially increasing binding affinity. researchgate.netnih.gov
Modulation of pKa: Fluorine can alter the acidity or basicity of nearby functional groups, which can affect a molecule's ionization state and its interaction with biological targets. cambridgemedchemconsulting.com
Scaffold Hopping and Lead Optimization Strategies in Drug Discovery
Scaffold hopping is a computational or synthetic strategy used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. nih.govbohrium.comresearchgate.net This approach is valuable for discovering new chemical entities with improved properties, such as enhanced potency, reduced toxicity, or better intellectual property potential. researchgate.netnih.gov
Future Perspectives and Research Challenges for Ethyl 3 Fluoroindole 2 Carboxylate
Development of Novel and Environmentally Benign Synthetic Methodologies
The synthesis of fluorinated indoles, including ethyl 3-fluoroindole-2-carboxylate, presents ongoing challenges that researchers are actively addressing. Future efforts are geared towards developing more efficient, scalable, and environmentally friendly synthetic routes.
One promising avenue is the exploration of electrosynthesis . This method is recognized for its green chemistry characteristics, offering a powerful tool for developing new organic synthesis procedures. researchgate.net Anodic fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles, which can then be converted to monofluoroindole derivatives. researchgate.net Further research in this area could lead to direct and selective fluorination of the indole (B1671886) core under mild, environmentally friendly conditions.
Another area of focus is the development of metal-free synthetic methods . A novel, scalable, and metal-free approach for accessing a range of fluorinated indoles has been described, utilizing an oxidative-dearomatization strategy. nih.gov This method assembles 2-trifluoromethyl NH-indole products from simple, commercially available anilines. nih.gov Adapting such strategies for the synthesis of 3-fluoroindole derivatives could provide significant advantages over traditional metal-catalyzed reactions.
Furthermore, the use of reagents like Selectfluor for the direct fluorination of indoles continues to be an area of active investigation. organic-chemistry.org A method for synthesizing 3-fluorooxindoles from indoles using Selectfluor has been reported, proceeding through an unstable 3-fluoroindolenine intermediate. organic-chemistry.org Refining this and similar methodologies to favor the formation of 3-fluoroindoles with high selectivity and yield is a key research objective.
The development of direct C-H/N-H coupling reactions also holds promise. A palladium-catalyzed method for the synthesis of 3-fluoroindoles and 3,3-difluoroindolines from 2,2-difluoro-2-phenylethan-1-amines has been demonstrated. researchgate.net Optimizing this protocol by exploring different catalysts, directing groups, and reaction conditions could lead to more efficient and versatile synthetic routes.
| Methodology | Key Features | Potential Advantages |
| Electrosynthesis | Utilizes electrolysis for redox reactions. | Environmentally friendly, mild conditions. researchgate.net |
| Metal-Free Synthesis | Employs organic oxidants, avoiding metal catalysts. | Scalable, avoids metal contamination. nih.gov |
| Direct Fluorination | Uses reagents like Selectfluor for direct C-F bond formation. | Potentially more direct route to the target molecule. organic-chemistry.org |
| C-H/N-H Coupling | Palladium-catalyzed intramolecular cyclization. | Offers a direct approach from acyclic precursors. researchgate.net |
Exploration of Uncharted Chemical Reactivity Patterns and Derivatizations
The chemical reactivity of this compound and its derivatives is a fertile ground for future research. Understanding and exploiting its reactivity will enable the synthesis of a diverse range of novel compounds with potentially enhanced biological activities.
The functionalization of the indole core is a key area of exploration. The presence of the fluorine atom at the 3-position and the ester group at the 2-position influences the reactivity of the entire molecule. Studies on the alkylation of the indole nitrogen have been conducted on the parent ethyl indole-2-carboxylate (B1230498), demonstrating that the reaction conditions are crucial for achieving the desired products. mdpi.com Investigating how the 3-fluoro substituent impacts the N-alkylation and other electrophilic substitution reactions will be critical.
Furthermore, the derivatization of the carboxylate group offers a straightforward handle for creating a library of analogs. Hydrazinolysis of the ester to form the corresponding carbohydrazide (B1668358) opens up possibilities for synthesizing various hydrazones and other heterocyclic systems. mdpi.com The reactivity of this position can be further exploited for the synthesis of amides and other functional groups. nih.gov
The reactivity of the indole 2,3-double bond in fluorinated systems also warrants investigation. For instance, hetero-Diels-Alder reactions of nitrosoalkenes with indoles have been shown to yield both 2- and 3-alkylated products. nih.gov Theoretical calculations suggest that the reaction proceeds via a LUMO-heterodiene-HOMO-dienophile controlled cycloaddition. nih.gov Exploring similar cycloaddition reactions with this compound could lead to the discovery of novel heterocyclic scaffolds.
| Reaction Type | Position | Potential Products |
| N-Alkylation | Indole Nitrogen | N-substituted 3-fluoroindoles |
| Carboxylate Derivatization | C2-Ester | Amides, hydrazides, hydrazones |
| Cycloaddition Reactions | C2-C3 Double Bond | Novel fused heterocyclic systems |
| Electrophilic Substitution | Benzene (B151609) Ring | Substituted 3-fluoroindoles |
Integration of Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry is poised to play an increasingly integral role in the rational design and prediction of the properties of this compound and its derivatives.
Quantum chemical calculations , such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.govfrontiersin.org These calculations can help rationalize observed reactivity patterns and predict the regioselectivity of chemical reactions, guiding synthetic efforts. nih.gov For example, theoretical studies have been used to investigate the regioselectivity of the cycloaddition of ethyl nitrosoacrylate with indoles. nih.gov
Molecular modeling techniques are also crucial for predicting the biological activity and pharmacokinetic properties of new compounds. nih.gov By performing in silico docking studies with various biological targets, researchers can predict the binding affinity and mode of interaction of designed molecules. nih.govrsc.org This allows for the prioritization of compounds for synthesis and biological testing. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be used to assess the drug-likeness of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles. plos.org
A study on 3-indolyl compounds demonstrated that molecular size parameters and the energy of electron abstraction were strong predictors of antioxidant efficacy, leading to a highly predictive multiple linear regression model. nih.gov Similar approaches can be applied to this compound derivatives to predict their potential biological activities.
| Computational Method | Application | Predicted Properties |
| Quantum Chemistry (DFT) | Elucidate electronic structure and reactivity. | Reaction mechanisms, regioselectivity, spectroscopic data. nih.gov |
| Molecular Docking | Predict binding to biological targets. | Binding affinity, interaction modes. nih.govrsc.org |
| ADMET Prediction | Assess pharmacokinetic properties. | Absorption, distribution, metabolism, excretion, toxicity. plos.org |
| QSAR Modeling | Relate chemical structure to biological activity. | Predictive models for biological efficacy. nih.gov |
Elucidation of Novel Biological Targets and Underlying Mechanisms of Action
The indole scaffold is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. daneshyari.comfrontiersin.org A key future direction for this compound is the identification of novel biological targets and the elucidation of the mechanisms by which its derivatives exert their effects.
The introduction of fluorine can significantly modulate the biological activity of a molecule. tandfonline.comnih.gov Fluorinated indole derivatives have shown promise as antiviral agents, particularly against HIV-1. nih.gov For instance, certain fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication at low concentrations. nih.gov
Furthermore, indole-2-carboxamide derivatives have been investigated as potential multi-target antiproliferative agents, showing inhibitory activity against kinases such as EGFR, BRAFV600E, and VEGFR-2. nih.gov The substitution pattern on the indole ring plays a crucial role in determining the potency and selectivity of these inhibitors. nih.gov
Future research should focus on screening libraries of this compound derivatives against a diverse panel of biological targets. This will help to identify new therapeutic areas where these compounds may be effective. Once a promising biological activity is identified, detailed mechanistic studies will be necessary to understand how the compounds interact with their targets at the molecular level. This could involve techniques such as enzyme inhibition assays, cell-based assays, and structural biology studies.
| Therapeutic Area | Potential Targets | Example Activities of Related Compounds |
| Antiviral | HIV-1 Reverse Transcriptase | Potent inhibition of HIV-1 replication. nih.gov |
| Anticancer | EGFR, BRAFV600E, VEGFR-2 | Antiproliferative activity against various cancer cell lines. nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) | Indomethacin is a known NSAID. daneshyari.com |
| Antimicrobial | Bacterial enzymes (e.g., DNA gyrase) | Fluoroquinolones are potent antibacterial agents. tandfonline.com |
Synergistic Approaches Combining Automated Synthesis and High-Throughput Screening
The convergence of automated synthesis and high-throughput screening (HTS) presents a powerful paradigm for accelerating the discovery and optimization of new drug candidates based on the this compound scaffold.
Automated synthesis platforms, such as those utilizing acoustic droplet ejection (ADE) technology, enable the rapid generation of large and diverse libraries of compounds on a nanomole scale. rsc.orgnih.govrsc.orgnih.govrug.nl This miniaturized and accelerated approach significantly reduces the time and resources required for library synthesis, allowing for a more thorough exploration of the chemical space around the core scaffold. rsc.orgnih.gov For example, the interrupted Fischer indole synthesis combined with Ugi-type reactions has been used to produce diverse libraries of indole-based compounds. rug.nl
These large compound libraries can then be subjected to high-throughput screening against a variety of biological targets. iu.edunih.govnih.govgoogle.com HTS assays can be developed to measure various biological activities, from enzyme inhibition to cellular responses. nih.govnih.gov Fluorescence-based assays are particularly well-suited for HTS and have been developed for enzymes involved in tryptophan metabolism. nih.gov
The data generated from HTS can then be used to inform the next round of synthesis, creating a closed-loop design-make-test-analyze (DMTA) cycle. rug.nl This iterative process allows for the rapid optimization of lead compounds, leading to the identification of potent and selective drug candidates in a much shorter timeframe than traditional methods. The integration of automated synthesis and HTS will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What are the established synthetic pathways for Ethyl 3-Fluoroindole-2-carboxylate?
this compound can be synthesized via multi-step reactions involving indole scaffold modifications. A common approach involves:
- Condensation reactions : Ethyl 3-formylindole-2-carboxylate (a precursor) reacts with fluorine-containing nucleophiles or fluorinating agents under reflux conditions. For example, Knoevenagel-type condensations with active methylene compounds (e.g., 2-hydantoin, rhodanine) are employed to introduce fluorinated substituents .
- Catalytic fluorination : Transition-metal catalysts (e.g., Pd/Cu systems) may facilitate direct fluorination at the indole 3-position. Reaction conditions typically involve anhydrous solvents (DMF, ethanol) and bases like K₂CO₃ to optimize yields .
Key considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with ethyl acetate/hexane gradients .
Q. How is this compound characterized structurally?
Structural confirmation relies on:
- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures, particularly for resolving fluorine positional disorder in the indole ring .
- Spectroscopic methods :
-
¹H/¹³C NMR : Fluorine-induced deshielding at C3 (δ ~110–120 ppm in ¹³C) confirms substitution.
-
HRMS : Exact mass matching (e.g., [M+H]⁺ for C₁₁H₉FNO₂: calc. 230.0616) validates purity .
Note : Fluorine’s electronegativity complicates NOE and coupling analyses; use decoupling experiments if necessary .
Q. What biological activities are associated with this compound?
The compound exhibits:
- Enzyme inhibition : Fluorine enhances binding to hydrophobic enzyme pockets. Studies suggest activity against HIV integrase (IC₅₀ ~5–10 µM) and kinases involved in cancer pathways (e.g., EGFR) .
- Receptor modulation : Fluorine’s electron-withdrawing effect stabilizes interactions with serotonin receptors (5-HT₂A/2C), making it a candidate for neuropharmacology studies .
Methodological tip : Use SPR (surface plasmon resonance) or fluorescence polarization assays to quantify binding affinities .
Advanced Research Questions
Q. How do structural analogs of this compound differ in activity?
Substituent variations significantly impact bioactivity:
- Fluorine position : 5-Fluoro derivatives (e.g., Ethyl 5-fluoroindole-2-carboxylate) show reduced kinase inhibition but improved metabolic stability compared to 3-fluoro isomers .
- Aromatic substituents : Para-fluorophenyl groups at C3 (e.g., Ethyl 3-(4-fluorophenyl)-indole-2-carboxylate) enhance anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~2 µM) .
SAR strategy : Synthesize analogs via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Compare logP and IC₅₀ values to establish trends .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies arise from:
- Reagent purity : Impure ethyl 3-formylindole-2-carboxylate (common in commercial batches) reduces condensation yields. Recrystallize precursors from EtOH before use .
- Solvent effects : DMF increases reaction rates but may degrade fluorinated products. Switch to acetonitrile or THF for sensitive reactions .
Troubleshooting : Optimize via DOE (design of experiments) varying solvents, catalysts, and temperatures. Validate with LC-MS to track byproducts .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- DFT calculations : Gaussian or ORCA software models electrophilic aromatic substitution (EAS) at C3/C5. Fluorine’s meta-directing effect is critical for regioselectivity .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets. Fluorine’s van der Waals interactions improve docking scores in hydrophobic pockets .
Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots) .
Q. How can crystallographic data resolve ambiguities in fluorine positioning?
Fluorine’s low electron density complicates X-ray refinement. Strategies include:
- High-resolution data : Collect at synchrotron sources (λ < 1 Å) to improve anomalous scattering.
- SHELXL constraints : Use AFIX commands to model disorder or partial occupancy .
Case study : A 2024 study resolved 3-fluoro/5-fluoro positional disorder by refining against 98% complete data (R₁ = 0.032) .
Methodological Best Practices
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for polar fluorinated byproducts .
- Stability testing : Store derivatives at –20°C under argon; monitor decomposition via ¹⁹F NMR (δ –110 to –120 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
